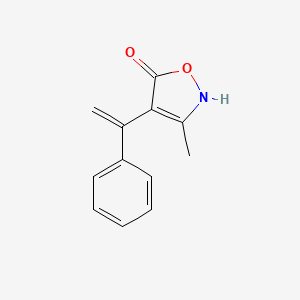
3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a phenylethenyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-(1-phenylethenyl)-1,2-oxazolone with suitable reagents to form the desired oxazolone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Substitution: The phenylethenyl group can undergo substitution reactions, leading to the formation of various substituted oxazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction may produce simpler oxazolone structures.
Scientific Research Applications
3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one involves its interaction with molecular targets through its oxazolone ring and phenylethenyl group. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2-oxazol-5(2H)-one: Similar structure but lacks the methyl group.
3-Methyl-4-(2-phenylethenyl)-1,2-oxazol-5(2H)-one: Similar but with a different position of the phenylethenyl group.
Uniqueness
3-Methyl-4-(1-phenylethenyl)-1,2-oxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62094-32-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-methyl-4-(1-phenylethenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-8(10-6-4-3-5-7-10)11-9(2)13-15-12(11)14/h3-7,13H,1H2,2H3 |
InChI Key |
PYGMYYNJKLDIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















